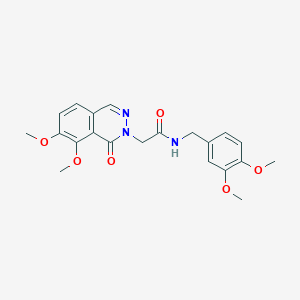

N-(3,4-dimethoxybenzyl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

Description

This compound belongs to the phthalazine-acetamide family, characterized by a 7,8-dimethoxy-substituted phthalazinone core linked via an acetamide bridge to a 3,4-dimethoxybenzyl group. Its molecular formula is C₂₃H₂₄N₄O₅ (MW: 436.47 g/mol), with one H-bond donor and five H-bond acceptors . The dimethoxy groups on both the benzyl and phthalazinone moieties likely enhance solubility and modulate interactions with biological targets, such as kinases or receptors.

Properties

Molecular Formula |

C21H23N3O6 |

|---|---|

Molecular Weight |

413.4 g/mol |

IUPAC Name |

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide |

InChI |

InChI=1S/C21H23N3O6/c1-27-15-7-5-13(9-17(15)29-3)10-22-18(25)12-24-21(26)19-14(11-23-24)6-8-16(28-2)20(19)30-4/h5-9,11H,10,12H2,1-4H3,(H,22,25) |

InChI Key |

BIBBRRXONJRJAT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=CC(=C3OC)OC)C=N2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with analogs from the evidence:

Key Observations :

- Methoxy vs.

- Side Chain Diversity: Compound 10c’s butylamino side chain (vs. dimethoxybenzyl in the target) highlights the role of flexible alkyl chains in optimizing kinase inhibition .

- Hybrid Structures: The indole-ethyl analog () merges phthalazinone with indole, a privileged scaffold in drug discovery, suggesting broader target versatility .

Challenges and Limitations

- Lack of Direct Data : Most evidence focuses on synthesis and structural analysis; biological data for the target compound are inferred from analogs.

- Substituent Effects : The trade-off between methoxy-induced polarity (improved solubility) and reduced membrane permeability requires further study.

- Synthetic Complexity : Multi-step routes (e.g., azide coupling in ) may limit scalability compared to simpler amidation methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.